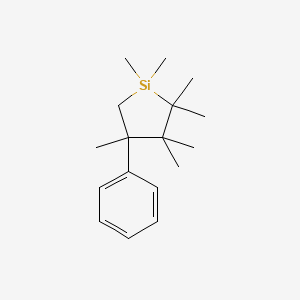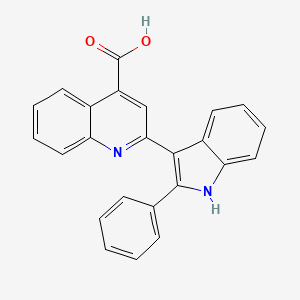
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an oxo group and an acetaldehyde group attached to the oxazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-oxazoline with an aldehyde in the presence of an oxidizing agent can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalyst concentration are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetic acid, while reduction of the oxo group can produce oxo(2-hydroxy-1,3-oxazol-3(2H)-yl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s reactivity and structural features enable it to participate in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,3-oxazoline: A related compound with similar structural features but lacking the aldehyde group.
2-Amino-2-oxazoline: Another related compound that can serve as a precursor in the synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both an oxo group and an acetaldehyde group attached to the oxazole ring
Eigenschaften
CAS-Nummer |
89332-57-0 |
|---|---|
Molekularformel |
C5H3NO4 |
Molekulargewicht |
141.08 g/mol |
IUPAC-Name |
2-oxo-2-(2-oxo-1,3-oxazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H3NO4/c7-3-4(8)6-1-2-10-5(6)9/h1-3H |
InChI-Schlüssel |
JGCUSXNBONXKBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=O)N1C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



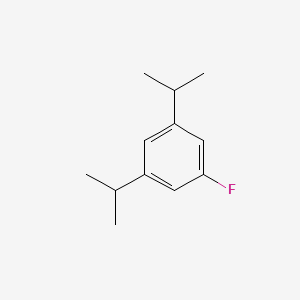
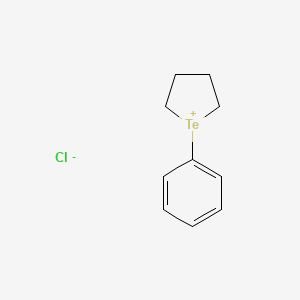
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
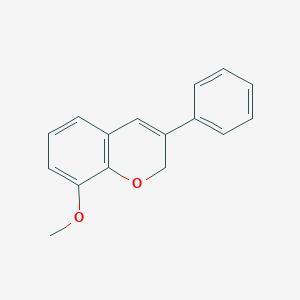
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

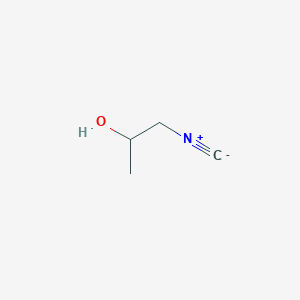
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
